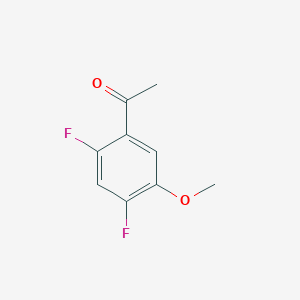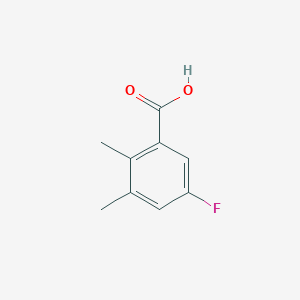![molecular formula C7H13NO3 B13515171 2-[3-(Aminomethyl)oxolan-3-yl]acetic acid](/img/structure/B13515171.png)
2-[3-(Aminomethyl)oxolan-3-yl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-(Aminomethyl)oxolan-3-yl]acetic acid is a chemical compound with the molecular formula C7H13NO3 It is characterized by the presence of an oxolane ring, an aminomethyl group, and an acetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the use of tetrahydrofuran derivatives as starting materials, which undergo cyclization and subsequent functionalization to yield the desired compound .
Industrial Production Methods
Industrial production of 2-[3-(Aminomethyl)oxolan-3-yl]acetic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions to facilitate the reactions efficiently .
Analyse Des Réactions Chimiques
Types of Reactions
2-[3-(Aminomethyl)oxolan-3-yl]acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxolane ring to other cyclic structures.
Substitution: The aminomethyl group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce new functional groups into the molecule .
Applications De Recherche Scientifique
2-[3-(Aminomethyl)oxolan-3-yl]acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of various chemical products and materials.
Mécanisme D'action
The mechanism of action of 2-[3-(Aminomethyl)oxolan-3-yl]acetic acid involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, while the oxolane ring provides structural stability. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Oxolan-3-yl)acetic acid: Similar in structure but lacks the aminomethyl group.
2-[5-(Aminomethyl)oxolan-3-yl]acetic acid hydrochloride: A hydrochloride salt form with similar structural features.
Uniqueness
2-[3-(Aminomethyl)oxolan-3-yl]acetic acid is unique due to the presence of both the aminomethyl group and the oxolane ring, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C7H13NO3 |
|---|---|
Poids moléculaire |
159.18 g/mol |
Nom IUPAC |
2-[3-(aminomethyl)oxolan-3-yl]acetic acid |
InChI |
InChI=1S/C7H13NO3/c8-4-7(3-6(9)10)1-2-11-5-7/h1-5,8H2,(H,9,10) |
Clé InChI |
WHDOWKDNIMYLTR-UHFFFAOYSA-N |
SMILES canonique |
C1COCC1(CC(=O)O)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(Aminomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylic acid](/img/structure/B13515111.png)
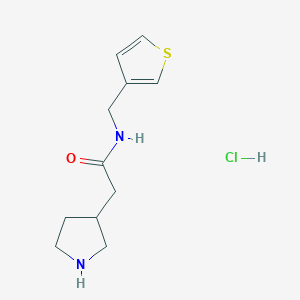
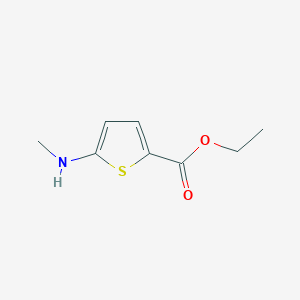
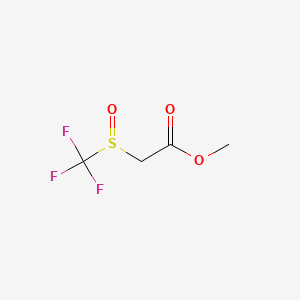
![2-[[(Phenylmethoxy)carbonyl]amino]benzeneacetic acid](/img/structure/B13515127.png)
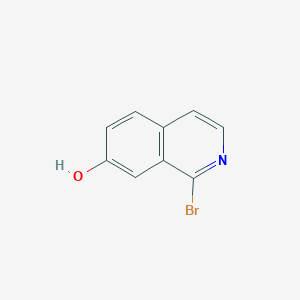
![rac-[(1R,3R)-3-{[(tert-butyldimethylsilyl)oxy]methyl}-2,2-dimethylcyclopropyl]methanol, trans](/img/structure/B13515138.png)
![(2S,4S)-1-[(benzyloxy)carbonyl]-4-fluoro-2-methylpyrrolidine-2-carboxylic acid](/img/structure/B13515141.png)
![rac-(1R,5R)-3-benzyl-1-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B13515142.png)
![4-amino-1,7-dimethyl-1H,7H-2lambda6-pyrazolo[3,4-c][1,2]thiazine-2,2-dione](/img/structure/B13515149.png)
![1-Iodoimidazo[1,5-a]pyridine-3-carbaldehyde](/img/structure/B13515153.png)
